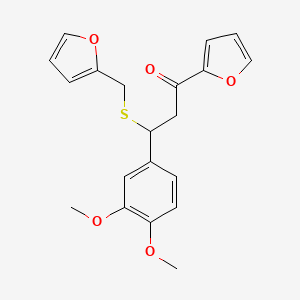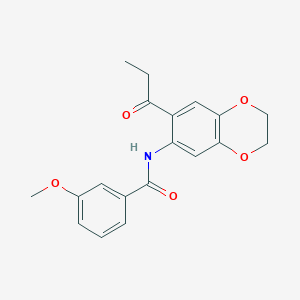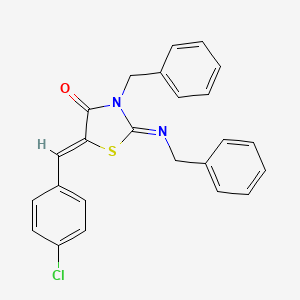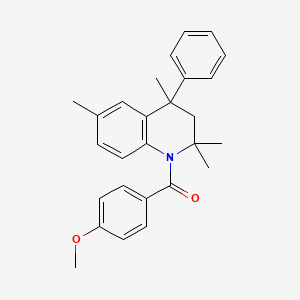![molecular formula C24H16N4O4 B11664533 4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate](/img/structure/B11664533.png)
4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The compound’s structure includes multiple functional groups, such as amino, cyano, phenyl, and furan-2-carboxylate, which contribute to its chemical reactivity and potential utility in various scientific fields.
Preparation Methods
The synthesis of 4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditions For instance, the reaction may start with the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ringIndustrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE undergoes various chemical reactions due to its multiple functional groups:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: Due to its potential pharmacological properties, it is investigated for its anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s multiple functional groups allow it to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with its targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE include other pyrano[2,3-c]pyrazole derivatives and furan-2-carboxylate esters. These compounds share structural similarities but differ in their specific substituents and functional groups. For instance:
2-furancarboxylic acid [4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester: This compound has a similar core structure but with different substituents, leading to variations in its chemical and biological properties.
Other pyrano[2,3-c]pyrazole derivatives:
The uniqueness of 4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H16N4O4 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
[4-(6-amino-5-cyano-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C24H16N4O4/c25-13-17-19(14-8-10-16(11-9-14)31-24(29)18-7-4-12-30-18)20-21(15-5-2-1-3-6-15)27-28-23(20)32-22(17)26/h1-12,19H,26H2,(H,27,28) |
InChI Key |
ISYYYWJOFZPYSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)OC(=O)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11664450.png)
![methyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11664456.png)
![Ethyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11664464.png)
![4-bromo-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11664476.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11664477.png)

![N-benzyl-N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11664488.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11664492.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11664505.png)


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11664531.png)

![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11664546.png)
